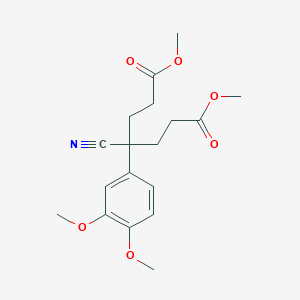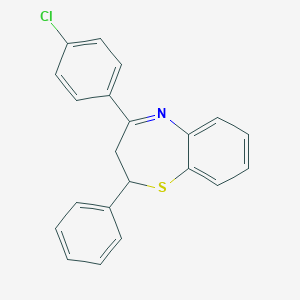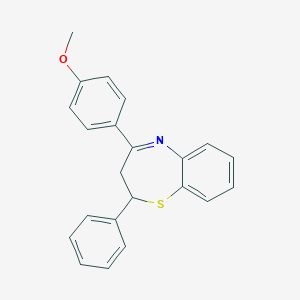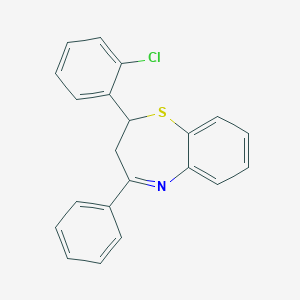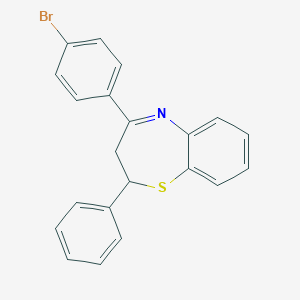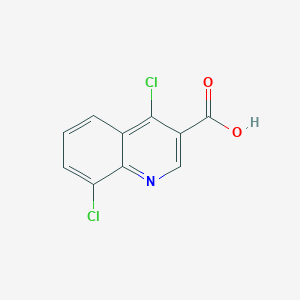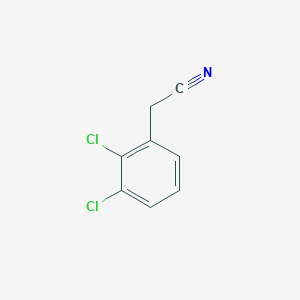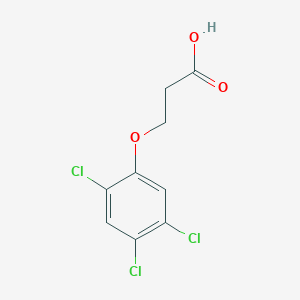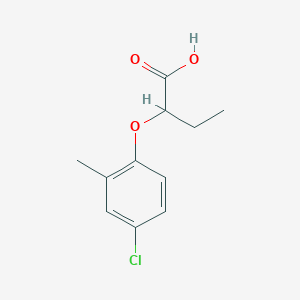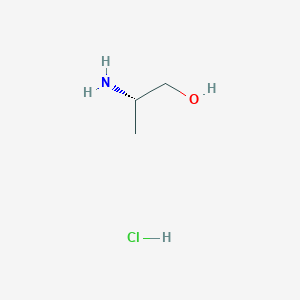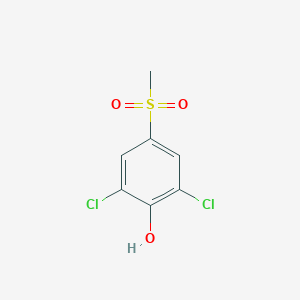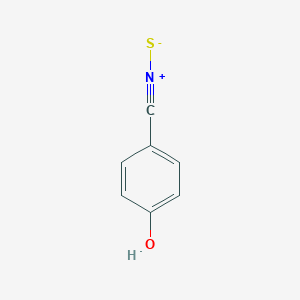
3-苯基噻吩
概述
描述
3-Phenylthiophene is an organic compound with the molecular formula C10H8S. It is a derivative of thiophene, where a phenyl group is attached to the third carbon of the thiophene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
科学研究应用
3-Phenylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Derivatives of 3-Phenylthiophene are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
准备方法
Synthetic Routes and Reaction Conditions: 3-Phenylthiophene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with 3-bromothiophene in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: In industrial settings, 3-Phenylthiophene can be produced using similar coupling reactions on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-Phenylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert 3-Phenylthiophene to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro- and halogen-substituted derivatives.
作用机制
The mechanism of action of 3-Phenylthiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its derivatives may inhibit microbial growth by interfering with essential metabolic pathways. In electronic applications, its aromatic structure facilitates electron transport, making it useful in semiconductors and OLEDs.
相似化合物的比较
Thiophene: The parent compound, which lacks the phenyl group.
2-Phenylthiophene: A structural isomer with the phenyl group attached to the second carbon of the thiophene ring.
Bithiophene: A compound with two thiophene rings connected by a single bond.
Uniqueness of 3-Phenylthiophene: 3-Phenylthiophene is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and physical properties. This positioning can affect its electronic properties, making it particularly useful in certain applications, such as organic electronics and materials science.
属性
IUPAC Name |
3-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQZVKVIYAPRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95831-29-1 | |
| Record name | Thiophene, 3-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95831-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90178787 | |
| Record name | 3-Phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2404-87-7 | |
| Record name | 3-Phenylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2404-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylthiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFB27SS2KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Phenylthiophene?
A1: 3-Phenylthiophene has the molecular formula C10H8S and a molecular weight of 160.24 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What spectroscopic techniques are commonly used to characterize 3-Phenylthiophene?
A2: Commonly employed techniques include Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. These methods provide information about the functional groups, electronic transitions, proton environments, and elemental composition, respectively. [, , , , , , , , , , , , ]
Q3: What are the notable material properties of poly(3-Phenylthiophene) and its derivatives?
A3: Poly(3-Phenylthiophene) exhibits conductivity, air stability, and the capacity for both p-doping and n-doping. It also displays fluorescence properties in both solution and solid states. [, , , , , , , ]
Q4: What are some applications of 3-Phenylthiophene based materials?
A4: Poly(3-Phenylthiophene) derivatives are being explored for use in organic solar cells, electrochemical capacitors (supercapacitors), colorimetric and fluorometric sensors, and as potential electroluminescent materials. [, , , , , , , , , , ]
Q5: How does the incorporation of 3-Phenylthiophene affect the properties of copolymers?
A5: Incorporating 3-Phenylthiophene into copolymers can influence the copolymer's composition, spectral characteristics, and electrochemical properties. Factors such as the monomer feed ratio and oxidation potential during electropolymerization can significantly affect these properties. [, , , ]
Q6: How does the choice of electrolyte affect the electrochemical behavior of poly(3-Phenylthiophene)?
A6: The nature of the electrolyte can impact the electrochemical doping process and the overall performance of poly(3-Phenylthiophene)-based devices. Different electrolytes can influence the polymer's conductivity, potential window for high conductivity, and long-term stability. [, , , , , ]
Q7: What are the common methods for synthesizing 3-Phenylthiophene?
A7: Common synthesis methods include nickel or palladium-catalyzed cross-coupling reactions, Grignard coupling reactions, and Suzuki coupling reactions. [, , , ]
Q8: What types of reactions can 3-Phenylthiophene undergo?
A8: 3-Phenylthiophene can participate in various reactions, including electrophilic aromatic substitution reactions like bromination and nitration. It can also engage in Diels-Alder reactions with dienophiles like N-phenylmaleimide and undergo double phenylation reactions with diphenyliodonium triflate in the presence of a copper catalyst. [, , , , , ]
Q9: What is significant about the regioselectivity of reactions involving 3-Phenylthiophene?
A9: The presence of both a thiophene ring and a phenyl ring in 3-Phenylthiophene introduces regioselectivity considerations in its reactions. Depending on the reaction conditions and the other reactants, reactions can occur preferentially on either the thiophene ring or the phenyl ring. [, , ]
Q10: How is computational chemistry used in research on 3-Phenylthiophene?
A10: Computational chemistry, including Density Functional Theory (DFT) calculations, is employed to study the molecular structure, electronic properties, vibrational frequencies, and potential energy surfaces of 3-Phenylthiophene and its derivatives. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. [, , ]
Q11: How do structural modifications of 3-Phenylthiophene affect its biological activity?
A11: Structure-activity relationship (SAR) studies have shown that modifications to the 3-Phenylthiophene core, such as the introduction of sulfonamide groups and various substituents, can significantly influence its binding affinity and selectivity towards target proteins like Mcl-1 and Bcl-2. These modifications can impact the compound's potency as an inhibitor of these antiapoptotic proteins. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

